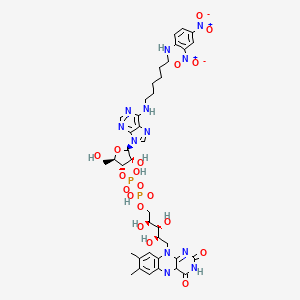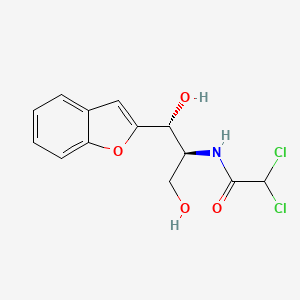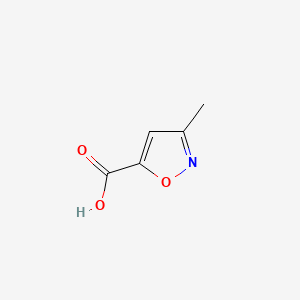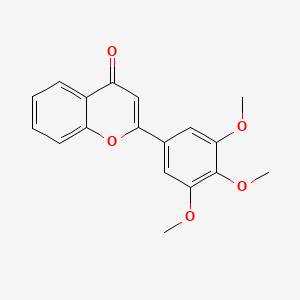![molecular formula C22H22O4 B1196814 1H-Inden-6-ol, 2-[4-(acetyloxy)phenyl]-3-ethyl-1-methyl-, 6-acetate CAS No. 24643-94-5](/img/structure/B1196814.png)
1H-Inden-6-ol, 2-[4-(acetyloxy)phenyl]-3-ethyl-1-methyl-, 6-acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Inden-6-ol, 2-[4-(acetyloxy)phenyl]-3-ethyl-1-methyl-, 6-acetate is a complex organic compound with a unique structure that includes an indene backbone substituted with various functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Inden-6-ol, 2-[4-(acetyloxy)phenyl]-3-ethyl-1-methyl-, 6-acetate typically involves multi-step organic reactions. One common method includes the acylation of 1H-indene derivatives followed by esterification reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve high yields and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to enhance efficiency and reproducibility .
Análisis De Reacciones Químicas
Types of Reactions: 1H-Inden-6-ol, 2-[4-(acetyloxy)phenyl]-3-ethyl-1-methyl-, 6-acetate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .
Aplicaciones Científicas De Investigación
1H-Inden-6-ol, 2-[4-(acetyloxy)phenyl]-3-ethyl-1-methyl-, 6-acetate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism by which 1H-Inden-6-ol, 2-[4-(acetyloxy)phenyl]-3-ethyl-1-methyl-, 6-acetate exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biological responses, such as enzyme inhibition or activation, receptor binding, and modulation of cellular processes .
Comparación Con Compuestos Similares
1H-Inden-1-ol, 2,3-dihydro-: This compound shares a similar indene backbone but differs in its functional groups and substitution pattern.
2-(1-Hydroxy-2,4,6-trimethyl-3-oxo-2,3-dihydro-1H-inden-5-yl)ethyl acetate: Another related compound with variations in the substituents attached to the indene ring.
Uniqueness: 1H-Inden-6-ol, 2-[4-(acetyloxy)phenyl]-3-ethyl-1-methyl-, 6-acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
24643-94-5 |
|---|---|
Fórmula molecular |
C22H22O4 |
Peso molecular |
350.4 g/mol |
Nombre IUPAC |
[4-(6-acetyloxy-3-ethyl-1-methyl-1H-inden-2-yl)phenyl] acetate |
InChI |
InChI=1S/C22H22O4/c1-5-19-20-11-10-18(26-15(4)24)12-21(20)13(2)22(19)16-6-8-17(9-7-16)25-14(3)23/h6-13H,5H2,1-4H3 |
Clave InChI |
NXGLCYKRNZCWKF-UHFFFAOYSA-N |
SMILES |
CCC1=C(C(C2=C1C=CC(=C2)OC(=O)C)C)C3=CC=C(C=C3)OC(=O)C |
SMILES canónico |
CCC1=C(C(C2=C1C=CC(=C2)OC(=O)C)C)C3=CC=C(C=C3)OC(=O)C |
Sinónimos |
indenestrol diacetate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2,2-dimethyl-6-[4-morpholinyl(oxo)methyl]-3-oxo-1,4-benzoxazin-4-yl]-N-phenylacetamide](/img/structure/B1196731.png)
![N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B1196733.png)
![2-[[2-(1-benzotriazolyl)-1-oxoethyl]-(2-furanylmethyl)amino]-N-cyclohexyl-2-(2-fluorophenyl)acetamide](/img/structure/B1196734.png)
![2-[(4-ethyl-5-phenyl-1,2,4-triazol-3-yl)thio]-N-(4-phenyl-2-thiazolyl)acetamide](/img/structure/B1196738.png)
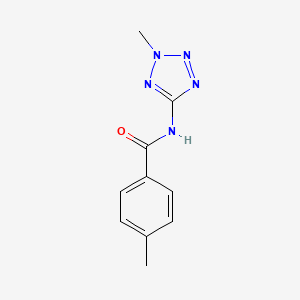
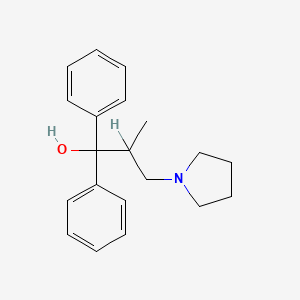
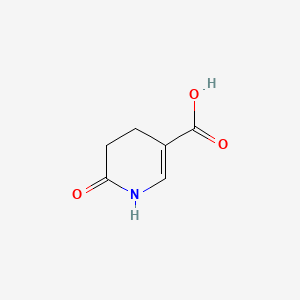
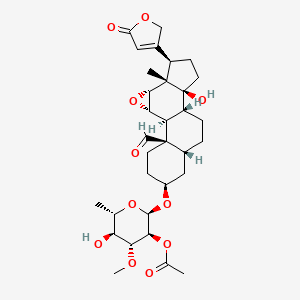
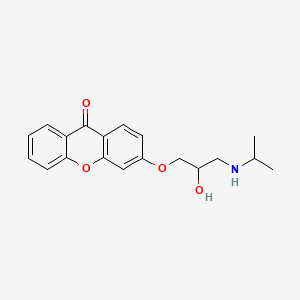
![4-amino-N-[5-amino-4-[3-amino-6-(methylaminomethyl)oxan-2-yl]oxy-2-[3,5-dihydroxy-5-methyl-4-(methylamino)oxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide](/img/structure/B1196747.png)
